

# Hydrogen Bonding in the Crystal Structure of Anilinium Nitrate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Aniline nitrate

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**Abstract:** The supramolecular architecture of anilinium nitrate ( $C_6H_8N^+ \cdot NO_3^-$ ) is fundamentally governed by an extensive network of hydrogen bonds. These non-covalent interactions dictate the crystal packing, stability, and physicochemical properties of the compound. This technical guide provides an in-depth analysis of the hydrogen bonding within the anilinium nitrate crystal structure, summarizing key crystallographic data, outlining experimental protocols for its characterization, and visualizing the critical molecular interactions. This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the study of organic salts and crystal engineering.

## Core Crystal Structure and Crystallographic Data

Anilinium nitrate is an organic-inorganic salt formed by the protonation of aniline by nitric acid. Its crystal structure is characterized by the electrostatic interactions between the anilinium cation ( $C_6H_5NH_3^+$ ) and the nitrate anion ( $NO_3^-$ ).<sup>[1]</sup> The structure is organized into distinct alternating layers: an organic layer containing the aromatic phenyl groups and an inorganic layer composed of the ammonium groups ( $-NH_3^+$ ) and nitrate ions.<sup>[2]</sup>

Single-crystal X-ray diffraction studies have revealed that anilinium nitrate typically crystallizes in the orthorhombic system with the space group  $Pbca$ , with eight molecules per unit cell.<sup>[1][3]</sup> However, reports of a monoclinic system suggest the possibility of polymorphism, which may be influenced by crystallization conditions.<sup>[1]</sup>

Table 1: Crystallographic Data for Anilinium Nitrate (Orthorhombic System)

Parameter	Value	Reference
Crystal System	Orthorhombic	[3]
Space Group	Pbca (No. 61)	[3]
a (Å)	10.158(2)	[3]
b (Å)	9.277(2)	[3]
c (Å)	16.177(3)	[3]

| Z (molecules/unit cell) | 8 [[1][3] |

## The Hydrogen Bonding Network

The defining feature of the anilinium nitrate crystal lattice is the robust, three-dimensional network of intermolecular hydrogen bonds.[1] These interactions are primarily of the N-H...O type, occurring between the hydrogen atoms of the anilinium cation's protonated amino group and the oxygen atoms of the nitrate anion.[1][2] This charge-assisted hydrogen bonding is the principal force stabilizing the crystal structure.

The inorganic layers are where this hydrogen-bonding network is established, linking the cations and anions into a cohesive assembly.[2] Studies have identified multiple distinct N-H...O hydrogen bonds, indicating that all three hydrogen atoms of the ammonium group are involved in these interactions with oxygen atoms from surrounding nitrate anions.[3][4]

Table 2: Representative Hydrogen Bond Geometry in Anilinium Nitrate

Donor (D) - H ... Acceptor (A)	D...A Distance (Å)	Reference
N-H ... O	2.81 - 2.88	[1]

Note: This table summarizes the reported range of bond lengths. Detailed bond distances and angles for each specific N-H...O interaction can be found in dedicated crystallographic studies.

## Experimental Methodologies

The elucidation of the hydrogen bonding in anilinium nitrate relies on a combination of synthesis, diffraction, and spectroscopic techniques.

## Synthesis of Anilinium Nitrate Crystals

High-quality single crystals suitable for X-ray diffraction are typically grown using the slow evaporation method.

Protocol:

- **Preparation of Solution:** Aniline ( $\text{C}_6\text{H}_5\text{NH}_2$ ) is dissolved in an aqueous solution.
- **Acidification:** Nitric acid ( $\text{HNO}_3$ ) is added dropwise to the aniline solution under constant stirring. The reaction is exothermic and results in the formation of anilinium nitrate in solution. The molar ratio is typically 1:1.
- **Crystallization:** The resulting aqueous solution of anilinium nitrate is filtered to remove any impurities.
- **Evaporation:** The clear filtrate is left undisturbed in a vessel covered with a perforated lid (to allow for slow solvent evaporation) at room temperature.
- **Crystal Harvesting:** Over a period of several days to weeks, single crystals of anilinium nitrate will form. These are then harvested from the mother liquor.

## Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive method for determining the precise atomic positions and, consequently, the geometry of the hydrogen bonds.

Workflow:

- **Crystal Mounting:** A suitable single crystal is selected and mounted on a goniometer head.
- **Data Collection:** The crystal is placed in an X-ray diffractometer. Data is collected by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction patterns at various orientations.

- **Structure Solution:** The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods to determine the initial positions of the atoms.
- **Structure Refinement:** The atomic model is refined against the experimental data to optimize atomic coordinates, and thermal parameters. Hydrogen atom positions are often located from the difference Fourier map and refined.
- **Data Analysis:** The final refined structure provides precise bond lengths, bond angles, and torsion angles, allowing for a detailed analysis of the N-H...O hydrogen bonding network.

## Spectroscopic Corroboration

Vibrational spectroscopy (FTIR and FT-Raman) provides complementary evidence for the presence and nature of hydrogen bonding.

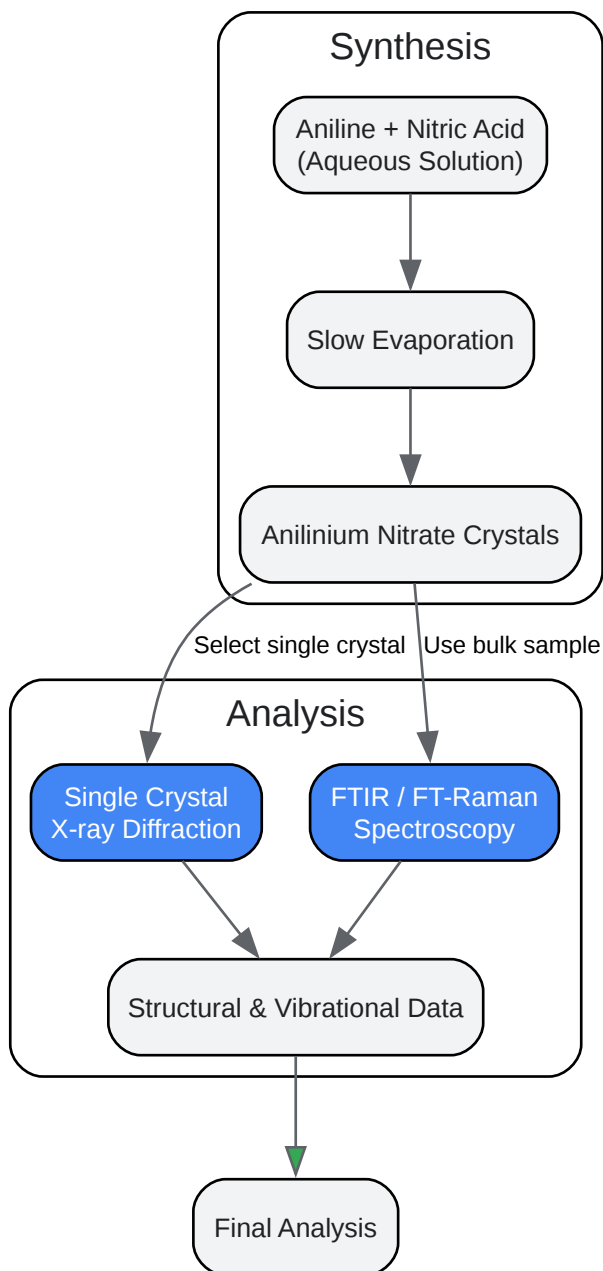
Methodology:

- **Sample Preparation:** A small amount of the crystalline anilinium nitrate is prepared for analysis, often as a KBr pellet for FTIR or directly in a sample holder for FT-Raman.
- **Spectral Acquisition:** Infrared and Raman spectra are recorded.
- **Analysis:** The formation of N-H...O hydrogen bonds weakens the N-H covalent bond. This results in a characteristic red-shift (a shift to lower wavenumbers) and broadening of the N-H stretching bands in the FTIR and Raman spectra compared to a non-hydrogen-bonded amino group.<sup>[1]</sup> The vibrational modes of the nitrate anion are also affected by their participation in the hydrogen bond network.<sup>[3]</sup>

## Visualization of Hydrogen Bonding Interactions

To illustrate the core interaction, the following diagrams visualize the logical relationship and the key hydrogen bond between the anilinium cation and the nitrate anion.

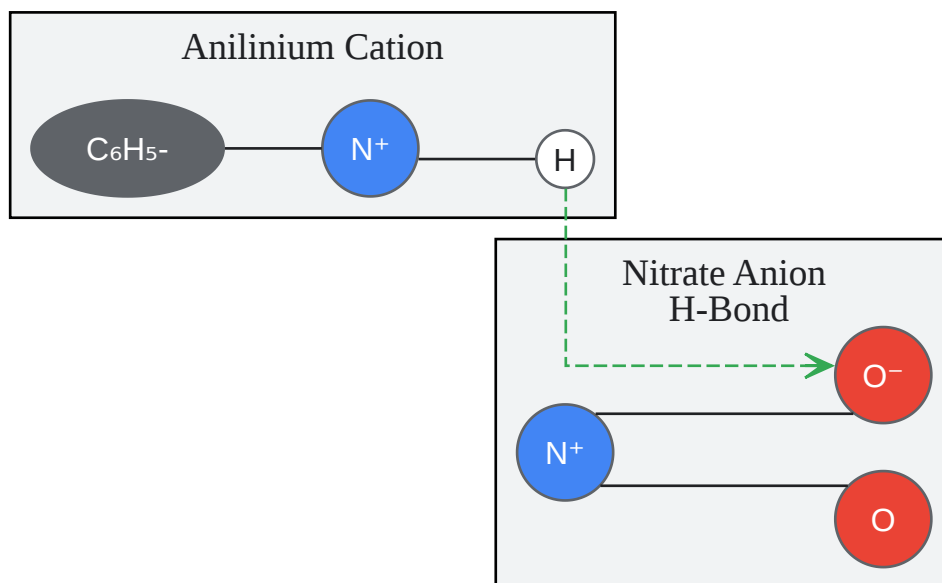
## Experimental Workflow for Anilinium Nitrate Characterization



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Caption: Workflow for the synthesis and characterization of anilinium nitrate.

## N-H...O Hydrogen Bond Interaction



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Caption: An N-H...O hydrogen bond in anilinium nitrate.

## Conclusion

The crystal structure of anilinium nitrate is a prime example of how charge-assisted hydrogen bonds orchestrate the formation of a stable, layered supramolecular assembly. The N-H...O interactions between the anilinium cation's ammonium group and the nitrate anion are the dominant forces in the crystal packing. A thorough understanding of this hydrogen bonding network, achieved through detailed experimental protocols involving X-ray diffraction and vibrational spectroscopy, is crucial for crystal engineering and the rational design of new materials with tailored properties for applications in pharmaceuticals and beyond.

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## References

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